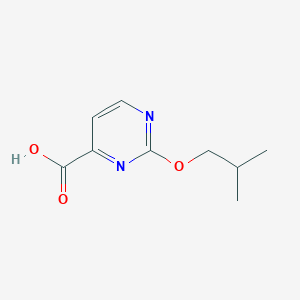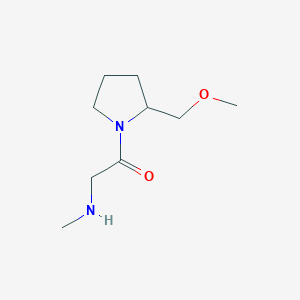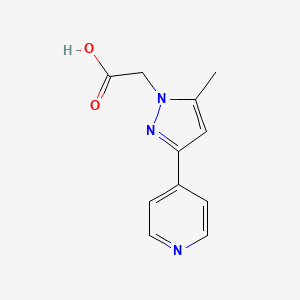
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one, more commonly referred to as AMP-PEP, is a synthetic compound with a wide range of scientific applications. AMP-PEP is a small molecule that can be used in research to study the structure, function, and behavior of proteins. It is also used in medical research to investigate the effects of certain drugs on the body. The structure of AMP-PEP is relatively simple and can be easily synthesized in the laboratory. This makes it a versatile and powerful tool for researchers.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one and its derivatives are involved in various chemical transformations. For example, 3-Aminopyrrolidin-2-ones with fused norbornane or spirocyclopropane fragments can react with benzaldehyde to form azomethines, which can further undergo reduction or react to form heterocyclic spiranes through 1,3-dipolar cycloaddition (Kostyuchenko et al., 2009).
Catalysis and Organic Synthesis
The compound and its derivatives are also employed in the field of organic synthesis. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtainable through asymmetric cycloadditions and subsequent catalytic hydrogenation, serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives are part of the L-series of natural amino acids, demonstrating the compound's utility in stereoselective organic transformations (Ruiz-Olalla et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound, like 3-aminopyrrolidin-2-one and its variants, are synthesized for their potential biological activities. For example, hydrogenation of certain esters yields these compounds, predominantly in the trans isomer form, indicating their relevance in medicinal chemistry and drug design (Gorpinchenko et al., 2009).
Materials Science
In materials science, compounds structurally related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one are synthesized and characterized for their potential applications in creating advanced materials. For instance, novel helical, nanoscale ferrocenylphenyl amides are synthesized, showcasing applications in designing materials with specific microstructural and optoelectronic properties (Xu et al., 2007).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-4-12(5-3-10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHKLJNRCZLCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472282.png)





![2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472291.png)



![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472298.png)


